5-Chloro-3-nitro-1H-indazole
CAS No.: 98083-46-6
Cat. No.: VC15981830
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98083-46-6 |
|---|---|
| Molecular Formula | C7H4ClN3O2 |
| Molecular Weight | 197.58 g/mol |
| IUPAC Name | 5-chloro-3-nitro-2H-indazole |
| Standard InChI | InChI=1S/C7H4ClN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) |
| Standard InChI Key | IPAIAVVOZOGDIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NNC(=C2C=C1Cl)[N+](=O)[O-] |
Introduction
5-Chloro-3-nitro-1H-indazole is a heterocyclic compound characterized by a fused indazole ring structure with a chlorine atom at the 5-position and a nitro group at the 3-position. This unique structural arrangement contributes to its distinct chemical properties and reactivity, making it a compound of interest in various fields, particularly in medicinal chemistry.
Biological Activities
5-Chloro-3-nitro-1H-indazole has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Synthesis and Applications
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Synthesis Methods: Industrial synthesis may involve optimized laboratory techniques, including the use of continuous flow reactors to enhance yield and purity while minimizing waste.
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Applications: The compound's unique structure and reactivity make it a candidate for further exploration in medicinal chemistry, particularly in drug development. Its potential interactions with biological targets suggest it could serve as a lead compound for therapeutic applications.
Comparison with Other Indazole Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Chloro-1H-indazole | Lacks nitro substituent | Less reactive than 5-Chloro-3-nitro-1H-indazole |
| 3-Iodo-1H-indazole | Lacks chloro and nitro groups | Different reactivity profile |
| 7-Nitro-1H-indazole | Lacks chloro and iodo substituents | Exhibits different biological activities |
| 3-Amino-7-chloro-5-nitro-1H-indazole | Contains amino group | Enhanced solubility and potential for different interactions |
Research Findings and Future Directions
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Molecular Docking Studies: These studies have suggested stable binding interactions between 5-Chloro-3-nitro-1H-indazole and specific proteins involved in disease pathways, indicating its potential as a therapeutic agent.
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Future Research: Further studies are needed to fully explore the biological activities and therapeutic potential of 5-Chloro-3-nitro-1H-indazole. This includes detailed investigations into its mechanisms of action and potential side effects.
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